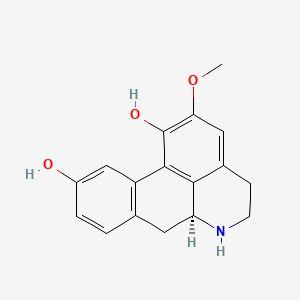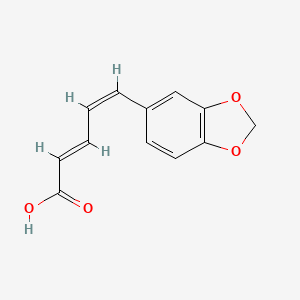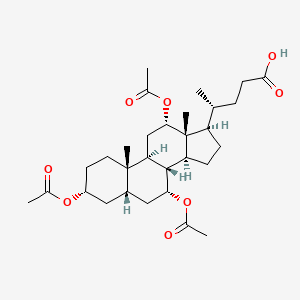
Vinyl triflate
Übersicht
Beschreibung
Vinyl triflate, also known as Vinyl trifluoromethanesulfonate, is a chemical compound with the molecular formula C3H3F3O3S . It is a valuable precursor for vinyl cations, vinyl carbenes, and electrophiles for transition-metal-catalyzed cross-coupling reactions .
Synthesis Analysis
Vinyl triflates can be synthesized through various methods. For instance, a nickel-catalyzed reductive aminocarbonylation reaction has been described, where vinyl triflates and nitroarenes are used as readily available starting materials . Another method involves the synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, fluorine, oxygen, and sulfur atoms . The average mass of this compound is 176.114 Da and the monoisotopic mass is 175.975494 Da .Chemical Reactions Analysis
Vinyl triflates participate in various chemical reactions. For instance, they are used in nickel-catalyzed reductive aminocarbonylation reactions for the synthesis of α,β-unsaturated amides . They are also involved in Ni-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C3H3F3O3S . More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions and Selectivity
Vinyl triflates are increasingly used for their facile preparation from carbonyl compounds and phenols. They are notably effective in cross-coupling reactions with organo-metallics, displaying superior regio- and diastereoselectivity compared to halides, particularly in Heck reactions. These qualities make vinyl triflates advantageous in the synthesis of natural products and various organic compounds (Ritter, 1993).
Electrochemical Applications
Vinyl triflate, specifically sodium triflate, is utilized in developing gel polymer electrolyte membranes for electric double-layer capacitors. This application highlights its role in enhancing ionic conductivity and thermal stability, contributing to the efficient functioning of energy storage devices (Wang, Chen, & Song, 2020).
Synthesis of β-Methylthio Vinyl Triflates
Vinyl triflates are employed as electrophilic vinyl sources in complex syntheses. Recent advancements have led to the development of methods for chemo-, regio-, and stereoselective synthesis of β-methylthio vinyl triflates under neutral and simple conditions. This indicates the evolving utility of vinyl triflates in organic synthesis (Tang, Wei, Huang, & Xie, 2022).
Catalysis and Coupling Reactions
Vinyl triflates are integral in palladium-catalyzed cross-coupling reactions. Their application in catalyst tailoring has demonstrated effectiveness in coupling with a variety of arylstannanes, significantly impacting the field of synthetic organic chemistry (Farina & Roth, 1991).
Radical Reactions and Derivatives
Recent advances in radical reactions involving vinyl triflates have expanded their scope as valuable precursors for vinyl cations and vinyl carbenes. These advancements, particularly in radical trifluoromethylations, highlight the growing diversity of reactions where vinyl triflates are applicable (Kawamoto & Kamimura, 2022).
Wirkmechanismus
The mechanism of action of Vinyl triflate in chemical reactions often involves its role as a precursor for vinyl cations, vinyl carbenes, and electrophiles for transition-metal-catalyzed cross-coupling reactions . In the nickel-catalyzed reductive aminocarbonylation reaction, vinyl triflates and nitroarenes are used as starting materials .
Safety and Hazards
Zukünftige Richtungen
Recent research has shown promising applications of Vinyl triflate in various areas of organic synthesis . For instance, it has been used in the synthesis of α,β-unsaturated amides . Future research may continue to explore the potential of this compound in other chemical reactions and its applications in different fields .
Eigenschaften
IUPAC Name |
ethenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXQSUSMHZCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472101 | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53547-61-8 | |
| Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
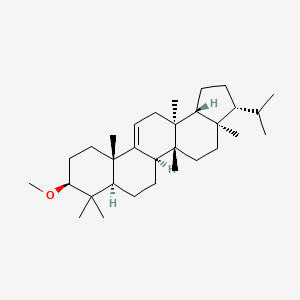

![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)

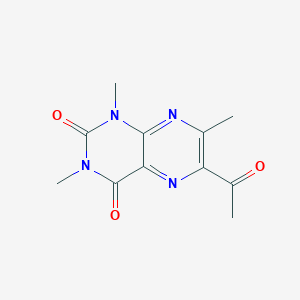
![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)

![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)
